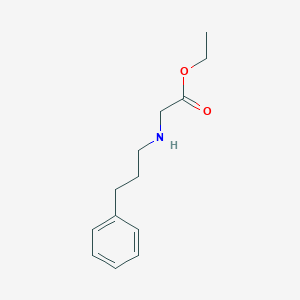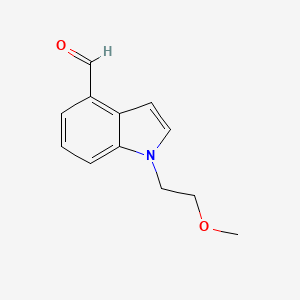
4-(Benzyloxy)cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylmethoxycycloheptan-1-one is an organic compound characterized by a cycloheptanone ring substituted with a phenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylmethoxycycloheptan-1-one typically involves the following steps:
Formation of the Cycloheptanone Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,6-heptadiene, using a catalyst like palladium on carbon under hydrogenation conditions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction. For example, cycloheptanone can be reacted with phenylmethanol in the presence of a strong base like sodium hydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-phenylmethoxycycloheptan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylmethoxycycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cycloheptanones.
Aplicaciones Científicas De Investigación
4-Phenylmethoxycycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-phenylmethoxycycloheptan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptanone: A simpler analog without the phenylmethoxy group.
4-Phenylcycloheptan-1-one: Lacks the methoxy group.
4-Methoxycycloheptan-1-one: Lacks the phenyl group.
Uniqueness
4-Phenylmethoxycycloheptan-1-one is unique due to the presence of both the phenyl and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
68198-31-2 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
4-phenylmethoxycycloheptan-1-one |
InChI |
InChI=1S/C14H18O2/c15-13-7-4-8-14(10-9-13)16-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 |
Clave InChI |
YBNKHAYZJGDPKP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC(=O)C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)


![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B13867625.png)




![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)





